molecular formula C19H19FN2O5S B11482832 N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11482832
M. Wt: 406.4 g/mol
InChI Key: DQFLSUVJSPEYEJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline core through a series of cyclization reactions. The introduction of the 3-fluoro-2-methylphenyl group can be achieved via a nucleophilic aromatic substitution reaction. The methoxy groups are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base. The sulfonamide group is typically introduced in the final step through a sulfonation reaction using sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-2-methylphenyl)acetamide
  • 3-fluoro-2-methylphenylboronic acid
  • 5,8-dimethoxy-4-methylquinoline

Uniqueness

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C19H19FN2O5S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C19H19FN2O5S/c1-10-8-16(23)21-18-14(26-3)9-15(19(27-4)17(10)18)28(24,25)22-13-7-5-6-12(20)11(13)2/h5-9,22H,1-4H3,(H,21,23)

InChI Key

DQFLSUVJSPEYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)NC3=C(C(=CC=C3)F)C)OC

Origin of Product

United States

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